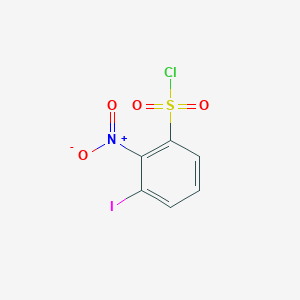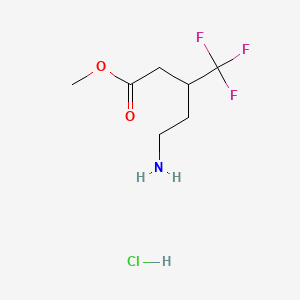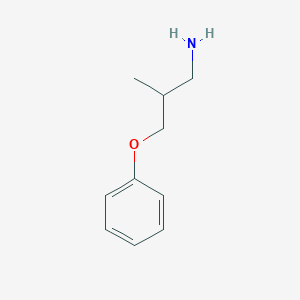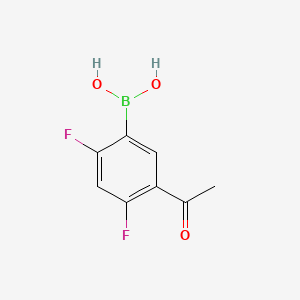![molecular formula C12H9F3N2O3 B13463748 2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid](/img/structure/B13463748.png)
2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid is an organic compound featuring a trifluoromethyl group and an oxadiazole ring. The trifluoromethyl group is known for its significant electronegativity and is often used in pharmaceuticals to enhance the biological activity of compounds . The oxadiazole ring is a five-membered heterocycle containing oxygen and nitrogen atoms, which is commonly found in various bioactive molecules.
Preparation Methods
The synthesis of 2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid involves several steps. One common method includes the reaction of 4-(trifluoromethyl)benzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized to form the oxadiazole ring. . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid include:
2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}acetic acid: This compound has a similar structure but with an acetic acid moiety instead of propanoic acid.
2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}butanoic acid: This compound has a butanoic acid moiety, providing different physicochemical properties.
4-(Trifluoromethyl)phenylboronic acid: This compound contains a trifluoromethyl group and a boronic acid moiety, used in different chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C12H9F3N2O3 |
|---|---|
Molecular Weight |
286.21 g/mol |
IUPAC Name |
2-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C12H9F3N2O3/c1-6(10(18)19)7-2-4-8(5-3-7)9-16-11(20-17-9)12(13,14)15/h2-6H,1H3,(H,18,19) |
InChI Key |
GEZWINOQBPCIOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13463665.png)
![1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13463675.png)
![8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13463679.png)

![3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B13463687.png)
![1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane](/img/structure/B13463693.png)
![tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate](/img/structure/B13463710.png)



![[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, Mixture of diastereomers](/img/structure/B13463739.png)


![rac-tert-butyl (3aR,6S,6aR)-6-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13463750.png)
